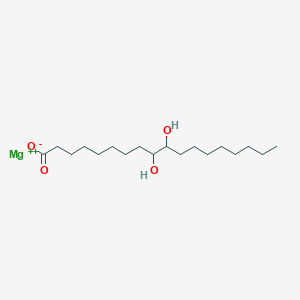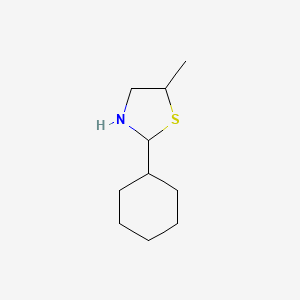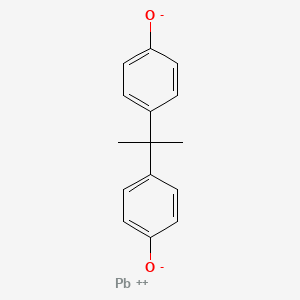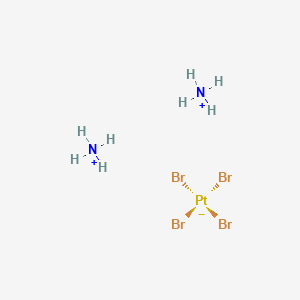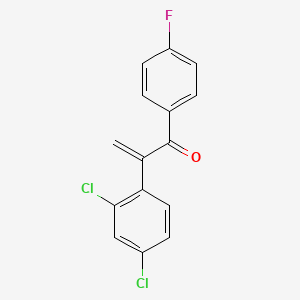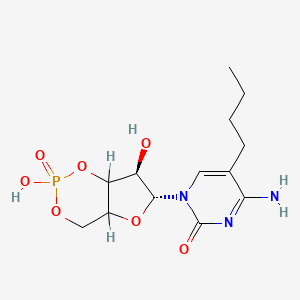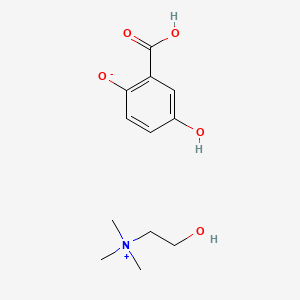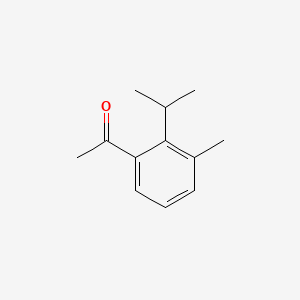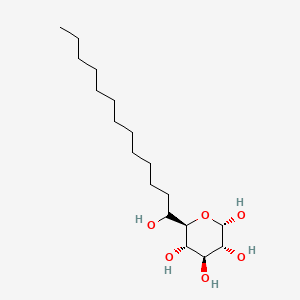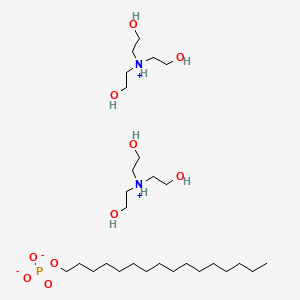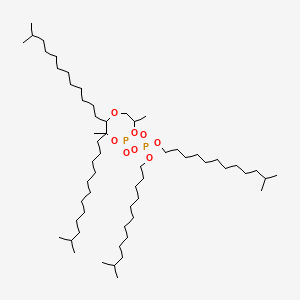
Tetraisotridecyl oxybis(methylethylene) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisotridecyl oxybis(methylethylene) diphosphate is a chemical compound with the molecular formula C58H118O8P2 and a molecular weight of 1005.50 g/mol . It is characterized by its complex structure, which includes multiple bonds, rotatable bonds, and phosphate groups . This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tetraisotridecyl oxybis(methylethylene) diphosphate involves several steps. The primary synthetic route includes the reaction of isotridecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Tetraisotridecyl oxybis(methylethylene) diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate groups into phosphite groups.
Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Tetraisotridecyl oxybis(methylethylene) diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a flame retardant, plasticizer, and lubricant additive in various industrial applications
Mecanismo De Acción
The mechanism of action of tetraisotridecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphate groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability. The pathways involved include the modulation of enzyme activity and the alteration of membrane fluidity .
Comparación Con Compuestos Similares
Tetraisotridecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds such as:
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Triphenyl phosphate: Commonly used as a flame retardant and plasticizer.
Tetrakis(hydroxymethyl)phosphonium chloride: Used in textile and paper industries as a flame retardant. The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and applications.
Propiedades
Número CAS |
93882-13-4 |
|---|---|
Fórmula molecular |
C58H118O8P2 |
Peso molecular |
1005.5 g/mol |
Nombre IUPAC |
[4,8-dimethyl-4,5-bis(11-methyldodecyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C58H118O8P2/c1-52(2)43-35-27-19-11-12-23-31-39-47-57-58(10,48-40-32-24-16-13-20-28-36-44-53(3)4)65-68(60,64-56(9)51-61-57)66-67(59,62-49-41-33-25-17-14-21-29-37-45-54(5)6)63-50-42-34-26-18-15-22-30-38-46-55(7)8/h52-57H,11-51H2,1-10H3 |
Clave InChI |
CKVUBPMKXXSGCU-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)(C)CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



